molecular formula C34H46N10Na4O30P4 B13866779 2'/3'-O-Acetyl ADP Ribose-d3(A mixture of 2'/3'-O-Acetyl ADP Ribose-d3)

2'/3'-O-Acetyl ADP Ribose-d3(A mixture of 2'/3'-O-Acetyl ADP Ribose-d3)

Cat. No.: B13866779
M. Wt: 1296.7 g/mol
InChI Key: WMDCRUFIJFNZRB-HJJLZYAASA-J
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Description

2’/3’-O-Acetyl ADP Ribose-d3 (A mixture of 2’/3’-O-Acetyl ADP Ribose-d3) is a stable isotope-labeled compound used primarily in biochemical and proteomics research. It is a derivative of adenosine diphosphate ribose, where the acetyl group is attached to the ribose moiety. This compound is significant for its role in studying the enzymatic activities of sirtuins, a family of NAD-dependent deacetylases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’/3’-O-Acetyl ADP Ribose-d3 involves the acetylation of adenosine diphosphate ribose. The reaction typically uses acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the ribose moiety .

Industrial Production Methods

Industrial production of 2’/3’-O-Acetyl ADP Ribose-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques such as high-performance liquid chromatography (HPLC) to obtain the desired product with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2’/3’-O-Acetyl ADP Ribose-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2’/3’-O-Acetyl ADP Ribose-d3 is widely used in scientific research, particularly in the following fields:

Mechanism of Action

The compound exerts its effects primarily through its interaction with sirtuins. Sirtuins are NAD-dependent deacetylases that regulate various cellular processes, including gene expression, DNA repair, and metabolism. 2’/3’-O-Acetyl ADP Ribose-d3 acts as a substrate for sirtuins, facilitating the study of their enzymatic activities and the identification of potential inhibitors .

Comparison with Similar Compounds

Similar Compounds

  • 2’'-O-Acetyl-ADP-ribose
  • 3’'-O-Acetyl-ADP-ribose

Uniqueness

2’/3’-O-Acetyl ADP Ribose-d3 is unique due to its stable isotope labeling, which allows for precise tracking and quantification in biochemical assays. This feature distinguishes it from other acetylated ADP ribose derivatives, making it particularly valuable in proteomics research .

Properties

Molecular Formula

C34H46N10Na4O30P4

Molecular Weight

1296.7 g/mol

IUPAC Name

tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-3,5-dihydroxy-4-(2,2,2-trideuterioacetyl)oxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-4,5-dihydroxy-3-(2,2,2-trideuterioacetyl)oxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/2C17H25N5O15P2.4Na/c1-6(23)34-13-8(36-17(27)12(13)26)3-33-39(30,31)37-38(28,29)32-2-7-10(24)11(25)16(35-7)22-5-21-9-14(18)19-4-20-15(9)22;1-6(23)34-13-11(25)8(36-17(13)27)3-33-39(30,31)37-38(28,29)32-2-7-10(24)12(26)16(35-7)22-5-21-9-14(18)19-4-20-15(9)22;;;;/h2*4-5,7-8,10-13,16-17,24-27H,2-3H2,1H3,(H,28,29)(H,30,31)(H2,18,19,20);;;;/q;;4*+1/p-4/t2*7-,8-,10-,11-,12-,13-,16-,17?;;;;/m11..../s1/i2*1D3;;;;

InChI Key

WMDCRUFIJFNZRB-HJJLZYAASA-J

Isomeric SMILES

[2H]C([2H])([2H])C(=O)O[C@@H]1[C@H](OC([C@@H]1O)O)COP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O.[2H]C([2H])([2H])C(=O)O[C@@H]1[C@@H]([C@H](OC1O)COP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)O.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

CC(=O)OC1C(OC(C1O)O)COP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O.CC(=O)OC1C(C(OC1O)COP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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